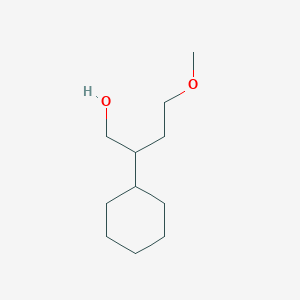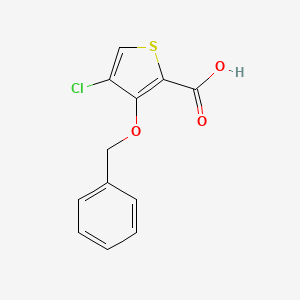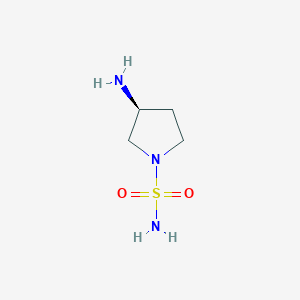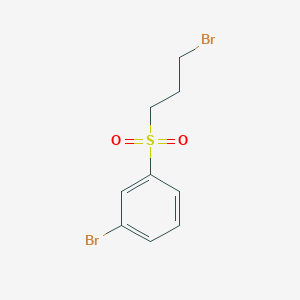
1-Bromo-3-(3-bromopropanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-bromopropanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 3-bromopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3-bromopropanesulfonyl)benzene typically involves the bromination of benzene derivatives. One common method is the bromination of 1-bromo-3-nitrobenzene using dibromohydantoin in sulfuric acid . The reaction conditions are mild, and the process is suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, ensuring high yield and purity. The process involves careful control of temperature and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3-bromopropanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom on the benzene ring can be replaced by other substituents.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-(3-bromopropanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-(3-bromopropanesulfonyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in these interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Bromo-3-nitrobenzene: Shares the bromine substitution but differs in the presence of a nitro group instead of a sulfonyl group.
1-Bromo-3-chlorobenzene: Similar structure with a chlorine atom instead of the sulfonyl group.
Uniqueness: 1-Bromo-3-(3-bromopropanesulfonyl)benzene is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives.
Properties
Molecular Formula |
C9H10Br2O2S |
|---|---|
Molecular Weight |
342.05 g/mol |
IUPAC Name |
1-bromo-3-(3-bromopropylsulfonyl)benzene |
InChI |
InChI=1S/C9H10Br2O2S/c10-5-2-6-14(12,13)9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 |
InChI Key |
DBBQUAQDFDCHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


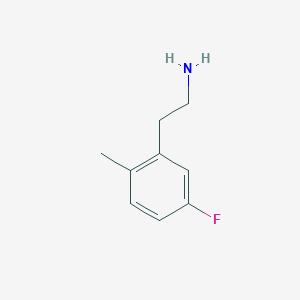
![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)

![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)
![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)


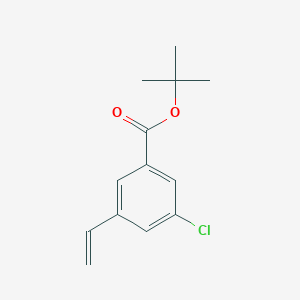
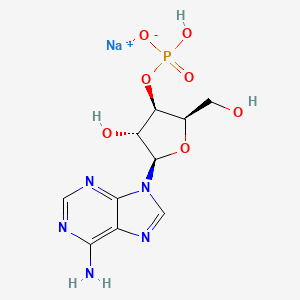
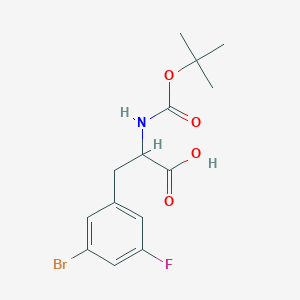
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
